1-戊基吡咯烷-2-酮

描述

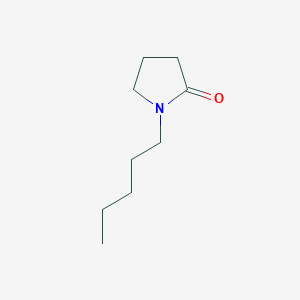

1-Pentylpyrrolidin-2-one is a chemical compound with the molecular formula C9H17NO and a molecular weight of 155.2412. It belongs to the class of compounds known as pyrrolidines3.

Synthesis Analysis

The synthesis of 1-Pentylpyrrolidin-2-one involves heating a mixture of alkyl sulfonate with an equimolar amount of N-silyl derivative for 3-5 hours at 140-170 °C24. This process yields N-alkyl-substituted derivatives2. Another synthetic route involves the use of donor–acceptor cyclopropanes and primary amines (anilines, benzylamines, etc.) to γ-amino esters, followed by in situ lactamization and dealkoxycarbonylation4.

Molecular Structure Analysis

The molecular structure of 1-Pentylpyrrolidin-2-one is characterized by a five-membered pyrrolidine ring3. The structure is non-planar due to the sp3 hybridization of the carbon atoms in the ring3.

Chemical Reactions Analysis

The chemical reactions involving 1-Pentylpyrrolidin-2-one are not explicitly mentioned in the search results. However, pyrrolidine derivatives, including 1-Pentylpyrrolidin-2-one, can be involved in various transformations due to their reactivity3.Physical And Chemical Properties Analysis

The physical and chemical properties of 1-Pentylpyrrolidin-2-one are not explicitly mentioned in the search results. However, it is known that the compound has a molecular weight of 155.2412.科学研究应用

1. 抗糖尿病效果

1-戊基吡咯烷-2-酮衍生物已被研究用于治疗2型糖尿病。研究表明,某些衍生物可以改善葡萄糖耐量并降低空腹血糖水平,可能为早期糖尿病提供新的治疗途径(Ahrén et al., 2002)。

2. 抗癌特性

合成与1,2,3-三唑衍生物相连的新型吡咯烷衍生物已显示出对人前列腺癌细胞的抗增殖活性。这表明了1-戊基吡咯烷-2-酮衍生物在癌症治疗中的潜力(Ince et al., 2020)。

3. 抗病毒活性

与1-戊基吡咯烷-2-酮相关的化合物在抗病毒疗法中显示出潜力,特别是在抑制人类鼻病毒方面。这些化合物在细胞基础实验中对各种病毒株表现出强效的抗病毒活性(Patick et al., 2005)。

4. DNA结合和修饰

1-戊基吡咯烷-2-酮衍生物已被用于增强DNA结合亲和力,展示了在DNA修饰和分析中的显著潜力。这些衍生物对特定DNA序列的结合有所改善,表明它们在分子生物学中的实用性(Mrksich & Dervan, 1993)。

5. 芳香化酶抑制

研究表明,1-戊基吡咯烷-2-酮衍生物可以作为芳香化酶的有效抑制剂,芳香化酶是雌激素生物合成中的关键酶。这对于治疗乳腺癌等疾病具有重要意义,其中雌激素发挥着关键作用(Whomsley et al., 1993)。

6. 生物传感器开发

1-戊基吡咯烷-2-酮衍生物已被用于开发基于电化学的DNA生物传感器。这些生物传感器可以快速评估与DNA相互作用的化合物,为药物筛选和开发提供了新途径(Szpakowska et al., 2006)。

7. 抗微生物和抗氧化活性

某些衍生物显示出中等的抗真菌和抗细菌活性,暗示了1-戊基吡咯烷-2-酮在开发新的抗微生物剂方面的潜力(Rusnac et al., 2020)。

8. 有机合成中的催化作用

1-戊基吡咯烷-2-酮衍生物已被研究用作烯烃环氧化的催化剂,这是有机合成中的关键反应。这表明它们在创造更高效和可持续的化学过程中的潜在应用(Amarante et al., 2014)。

9. 生物碱合成

该化合物已参与从海洋来源的真菌中合成新的吡咯啉生物碱,有助于扩展天然产物化学和潜在药物发现(Tsuda et al., 2005)。

10. 离子液体开发

1-戊基吡咯烷-2-酮已被用于合成离子液体,这对于绿色化学中的各种应用至关重要,因为它们具有低蒸汽压和可回收性(Salazar & Dorta, 2004)。

11. 抗菌活性

对吡咯烷-2-酮衍生物的研究揭示了它们的抗菌活性,使它们成为开发新抗生素的潜在候选者(Betti et al., 2020)。

安全和危害

1-Pentylpyrrolidin-2-one should be handled with care. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, keeping away from heat/sparks/open flames/hot surfaces, and using only outdoors or in a well-ventilated area2. It is also advised to wear protective gloves/protective clothing/eye protection/face protection2.

未来方向

The pyrrolidine ring, a component of 1-Pentylpyrrolidin-2-one, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases3. Future research could focus on the design of new pyrrolidine compounds with different biological profiles3.

属性

IUPAC Name |

1-pentylpyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO/c1-2-3-4-7-10-8-5-6-9(10)11/h2-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNFAFRAQHBRBCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCN1CCCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40475319 | |

| Record name | 1-pentylpyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40475319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Pentylpyrrolidin-2-one | |

CAS RN |

65032-11-3 | |

| Record name | 1-pentylpyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40475319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

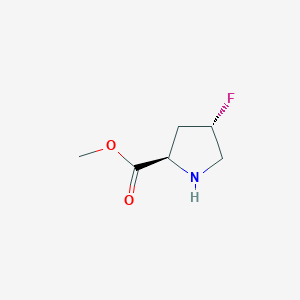

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(5-Bromopyridin-2-yl)-3,9-diazaspiro[5.5]undecane](/img/structure/B1611365.png)

![N-(Piperidin-4-yl)benzo[d]thiazol-2-amine hydrochloride](/img/structure/B1611373.png)